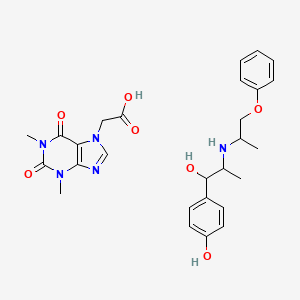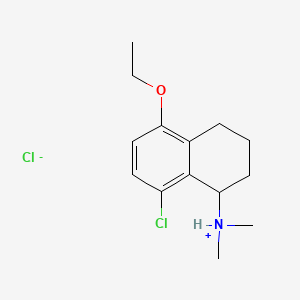
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a naphthylamine core, tetrahydro modifications, and specific substituents such as chloro, dimethyl, and ethoxy groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Nitration and Reduction: The initial step involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to yield 1-naphthylamine.
Tetrahydro Modification: The naphthylamine undergoes hydrogenation to introduce tetrahydro modifications.
Substitution Reactions: Chlorination, methylation, and ethoxylation are carried out to introduce the chloro, dimethyl, and ethoxy groups, respectively.
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high efficiency and purity.
化学反応の分析
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthylamines.
科学的研究の応用
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with DNA: Affect gene expression and cellular functions.
Modulate Receptors: Influence receptor-mediated signaling pathways.
類似化合物との比較
Similar Compounds
1-Naphthylamine: A simpler analog without tetrahydro, chloro, dimethyl, and ethoxy modifications.
2-Naphthylamine: Similar structure but with the amino group at a different position.
1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the chloro, dimethyl, and ethoxy groups.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
63979-07-7 |
|---|---|
分子式 |
C14H21Cl2NO |
分子量 |
290.2 g/mol |
IUPAC名 |
(8-chloro-5-ethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-4-17-13-9-8-11(15)14-10(13)6-5-7-12(14)16(2)3;/h8-9,12H,4-7H2,1-3H3;1H |
InChIキー |
YWWNWKYRDJDBOZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2CCCC(C2=C(C=C1)Cl)[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)
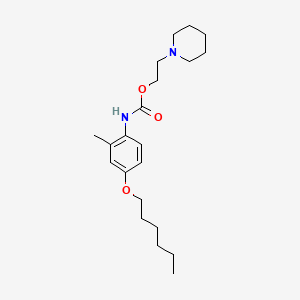
![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)
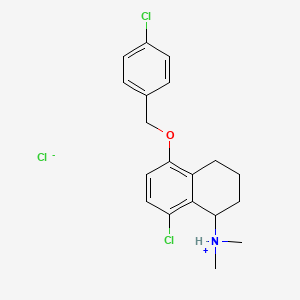

![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
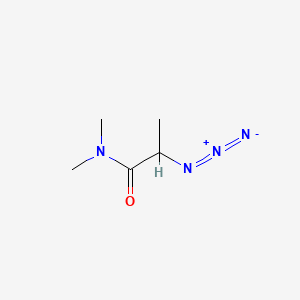

![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)

![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)

